molecular formula C9H8BrNO3 B1335238 3-Acetamido-5-bromobenzoic acid CAS No. 78238-11-6

3-Acetamido-5-bromobenzoic acid

Cat. No.: B1335238
CAS No.: 78238-11-6
M. Wt: 258.07 g/mol
InChI Key: LDQYJSYWTYAMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-5-bromobenzoic acid is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, featuring an acetamido group at the third position and a bromine atom at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-bromobenzoic acid typically involves the bromination of 3-acetamidobenzoic acid. The process can be summarized as follows:

    Starting Material: 3-Acetamidobenzoic acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine or N-bromosuccinimide.

    Catalysis: Employing efficient catalysts to enhance the reaction rate and yield.

    Purification: The product is purified through recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-bromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion of the acetamido group to an amine group.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

3-Acetamido-5-bromobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetamido-5-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Inhibiting or activating biochemical pathways related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-4-bromobenzoic acid: Similar structure but with the bromine atom at the fourth position.

    3-Acetamido-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-Acetamido-5-iodobenzoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-Acetamido-5-bromobenzoic acid is unique due to the specific positioning of the acetamido and bromine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atom at the fifth position allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-acetamido-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQYJSYWTYAMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402885
Record name 3-acetamido-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78238-11-6
Record name 3-acetamido-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetamido-5-bromobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetamido-5-bromobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Acetamido-5-bromobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Acetamido-5-bromobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Acetamido-5-bromobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Acetamido-5-bromobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Acetamido-5-bromobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.